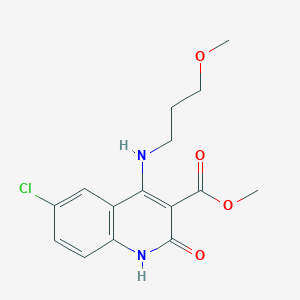

Methyl 6-chloro-4-((3-methoxypropyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

methyl 6-chloro-4-(3-methoxypropylamino)-2-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O4/c1-21-7-3-6-17-13-10-8-9(16)4-5-11(10)18-14(19)12(13)15(20)22-2/h4-5,8H,3,6-7H2,1-2H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJQPXHAYPAYHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=C(C(=O)NC2=C1C=C(C=C2)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-4-((3-methoxypropyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves a multi-step process:

Starting Materials: The synthesis begins with commercially available 6-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Amidation: The carboxylic acid group is converted to an amide using 3-methoxypropylamine under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Esterification: The resulting amide is then esterified using methanol in the presence of an acid catalyst like sulfuric acid to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction of the nitro group (if present) can be achieved using hydrogenation or metal hydrides.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted quinoline derivatives.

Chemistry:

Catalysis: Used as a ligand in transition metal-catalyzed reactions.

Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology:

Antimicrobial Agents: Potential use in developing new antibiotics.

Enzyme Inhibitors: Studied for its ability to inhibit specific enzymes involved in disease pathways.

Medicine:

Anticancer Research: Investigated for its cytotoxic effects on cancer cells.

Anti-inflammatory Agents: Potential use in treating inflammatory diseases.

Industry:

Material Science: Used in the development of new polymers and materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. It can bind to enzymes or receptors, altering their activity. The exact mechanism depends on the specific application, but common pathways include inhibition of enzyme activity or modulation of receptor signaling.

Molecular Targets and Pathways:

Enzymes: Inhibition of kinases or proteases involved in disease progression.

Receptors: Modulation of G-protein coupled receptors (GPCRs) or ion channels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Three closely related compounds, identified via structural similarity analysis (Table 1), highlight critical variations in substituents and their implications:

Table 1: Structural Comparison of Quinoline Derivatives

| Compound (CAS No.) | Position 1 | Position 4 | Position 6 | Similarity Score |

|---|---|---|---|---|

| Target Compound (637027-41-9) | H | (3-Methoxypropyl)amino | Cl | 1.00 (Reference) |

| [638192-18-4] | H | Hydroxy | Cl | 0.92 |

| [84088-50-6] | Methyl | Hydroxy | H | 0.89 |

| [770711-44-9] | Phenyl | Hydroxy | H | 0.88 |

Key Structural Differences and Implications

Similar Compounds: Hydroxy groups at position 4 enable strong hydrogen-bond donor/acceptor interactions, which may influence crystallinity or solubility .

Position 1: Target Compound: Unsubstituted (H). The phenyl group in [770711-44-9] may enhance π-π stacking interactions .

Position 6: Target Compound: Chloro substituent confers electron-withdrawing effects, modulating electronic density across the quinoline ring.

Physicochemical and Functional Implications

- Hydrogen Bonding: The (3-methoxypropyl)amino group in the target compound may form weaker hydrogen bonds compared to hydroxy-containing analogs but offers greater conformational flexibility. This could impact solubility or protein-ligand interactions .

- Electronic Effects: The chloro group at position 6 stabilizes the quinoline ring via electron withdrawal, contrasting with non-chlorinated analogs that may exhibit higher electron density at position 6 .

Research and Analytical Considerations

Structural determination of these compounds likely employs crystallographic tools such as SHELX for refinement and ORTEP for graphical representation . Hydrogen-bonding patterns, critical for understanding molecular aggregation, can be analyzed using graph-set theory, as described by Bernstein et al. .

Biological Activity

Methyl 6-chloro-4-((3-methoxypropyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of quinoline derivatives, including those similar to this compound. The compound has shown promise in inhibiting the growth of various cancer cell lines.

Table 1: Anticancer Activity Data

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Methyl 6-chloro... | MCF-7 (breast cancer) | 15.4 | |

| Similar Quinoline Derivative | A549 (lung cancer) | 12.8 | |

| Similar Quinoline Derivative | HeLa (cervical cancer) | 10.5 |

These findings suggest that structural modifications in quinoline derivatives can enhance their anticancer activity.

The mechanism through which this compound exerts its biological effects is believed to involve:

- Inhibition of Cyclooxygenase Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (Cox) enzymes, leading to reduced production of inflammatory mediators and potentially lowering tumor growth rates .

- Induction of Apoptosis : Studies indicate that quinoline derivatives can induce apoptosis in cancer cells by activating intrinsic pathways involving caspases .

Study on Antiplatelet Activity

A study focusing on acetoxy quinolones revealed that derivatives similar to this compound exhibited significant antiplatelet activity. The compound was found to inhibit platelet aggregation through modulation of nitric oxide synthase activity .

Table 2: Antiplatelet Activity Results

This suggests a potential therapeutic application in cardiovascular diseases.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis. Research indicates that quinolone derivatives, including this compound, exhibit significant anti-tubercular activity. For instance, the structure-activity relationship (SAR) analysis shows that modifications to the methoxy group enhance the compound's efficacy against tuberculosis. Compounds with methoxy substitutions have demonstrated lower minimum inhibitory concentrations (MIC), indicating stronger antimicrobial properties compared to their unsubstituted counterparts .

In a comparative study, a derivative of this compound displayed an MIC value of 1.2 mg/mL against multidrug-resistant Mycobacterium tuberculosis (MDR-MTB), showcasing its potential as a lead compound for developing new anti-tubercular drugs . The presence of the methoxy group at specific positions on the phenyl ring appears crucial for maintaining high activity levels.

Synthetic Organic Chemistry Applications

Precursor in Synthesis

Methyl 6-chloro-4-((3-methoxypropyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for further chemical modifications that can lead to the development of new therapeutic agents. The ability to manipulate its functional groups makes it a valuable building block in organic synthesis .

Case Study 1: Antimycobacterial Activity

A study published in the RSC Advances journal investigated several quinolone derivatives and their effectiveness against Mycobacterium tuberculosis. The findings revealed that compounds with specific methoxy substitutions exhibited superior activity compared to others. The compound's structural features were critical in determining its potency against bacterial strains .

Case Study 2: Synthesis of Derivatives

Research conducted on the synthesis of quinolone derivatives demonstrated that this compound could be transformed into various analogs with enhanced biological activities. This process involved strategic modifications to the compound's structure, leading to derivatives with improved pharmacological profiles .

Data Table: Comparative Antimicrobial Activity

| Compound Name | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| Methyl 6-chloro-4-((3-methoxypropyl)amino)-2-oxo... | 1.2 | Mycobacterium tuberculosis |

| Compound A (similar structure) | 3 | Mycobacterium tuberculosis |

| Compound B (no methoxy substitution) | >128 | Mycobacterium tuberculosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.